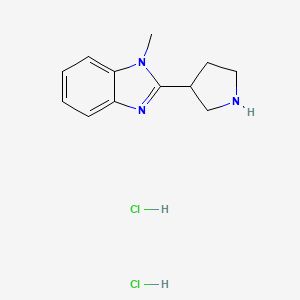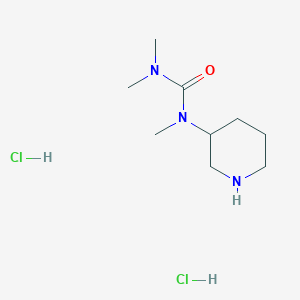![molecular formula C14H15N3O B6456816 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol CAS No. 2549032-06-4](/img/structure/B6456816.png)
4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is a derivative of 2-aminopyrimidine . It’s worth noting that pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .
Synthesis Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines, which would include “this compound”, can be achieved by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenolopyrimidine has been studied for its potential applications in scientific research. It has been found to possess antiviral and anti-inflammatory properties, and has been investigated for its potential use in the treatment of viral infections and inflammatory diseases. Additionally, it has been studied for its potential use as an antioxidant, for its ability to scavenge free radicals, and for its potential to inhibit the growth of certain types of cancer cells.
Mécanisme D'action
The mechanism of action of 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenolopyrimidine is not yet fully understood. However, it is believed to act as a competitive inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine, a precursor of DNA. Additionally, it is thought to act as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of the nucleotide building blocks of DNA and RNA.
Biochemical and Physiological Effects
4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenolopyrimidine has been found to possess a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain types of cancer cells, and can also inhibit the replication of certain viruses. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenolopyrimidine in laboratory experiments offers several advantages. It is a relatively inexpensive compound, and is readily available in the form of a powder or solution. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, and therefore must be dissolved in a suitable solvent. Additionally, it is not very soluble in organic solvents, and therefore must be used in combination with other compounds in order to achieve a desired effect.
Orientations Futures
The potential applications of 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenolopyrimidine are still being explored. Future research may focus on its use in the treatment of viral infections and inflammatory diseases, as well as its potential ability to inhibit the growth of certain types of cancer cells. Additionally, further research may be conducted on its antioxidant properties, as well as its ability to scavenge free radicals. Additionally, further investigations into its mechanism of action and its biochemical and physiological effects may be conducted. Finally, further studies may be conducted on its potential applications in laboratory experiments, in order to identify more efficient and cost-effective methods of synthesis and use.
Méthodes De Synthèse
4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenolopyrimidine can be synthesized through a variety of methods. One of the most common methods involves the condensation of pyrrolidine and pyrimidine, followed by a Friedel-Crafts acylation reaction. This method has been found to be highly efficient, yielding yields of up to 98%. Other methods of synthesis include the reaction of pyrrolidine with a haloalkyl halide, such as a bromoalkyl halide, or the reaction of pyrimidine with a haloalkyl halide.
Safety and Hazards
The safety data sheet for a similar compound, (Pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .
Propriétés
IUPAC Name |
4-(2-pyrrolidin-1-ylpyrimidin-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-13-5-3-11(4-6-13)12-9-15-14(16-10-12)17-7-1-2-8-17/h3-6,9-10,18H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWSBGMIXXKOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4,5-trimethyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6456742.png)
![[2-(pyridin-2-yl)phenyl]methanol hydrochloride](/img/structure/B6456743.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine](/img/structure/B6456750.png)
![2-cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6456761.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6456768.png)
![5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6456774.png)
![3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6456784.png)

![3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456795.png)
![1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456802.png)
![N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride](/img/structure/B6456806.png)

![N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B6456820.png)
![(2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456835.png)
